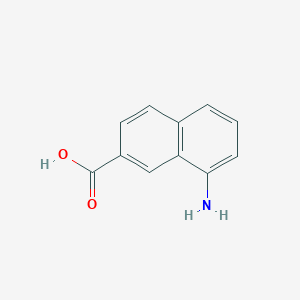

8-Amino-2-naphthoic acid

概要

説明

8-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene, containing both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions: 8-Amino-2-naphthoic acid can be synthesized through several methods. One common method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts. The reaction is carried out in an autoclave at a temperature of 195°C for 36 hours, with a pressure of about 400 lb . The reaction mixture is then treated with concentrated hydrochloric acid, followed by filtration and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of autoclaves and continuous stirring or shaking ensures efficient mixing and reaction completion. The product is then isolated and purified through a series of filtration and washing steps .

化学反応の分析

Hydrolysis of Ethyl Ester Precursor

The synthesis of 8-amino-2-naphthoic acid involves the saponification of its ethyl ester derivative. Treatment of 8-amino-naphthalene-2-carboxylic acid ethyl ester with sodium hydroxide under standard hydrolysis conditions yields the free carboxylic acid . This reaction is critical for generating the bioactive form of the compound.

Table 1: Hydrolysis Reaction Parameters

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl ester derivative | NaOH, aqueous conditions | This compound |

Cyclization to Naphthostyril Derivatives

Under acidic conditions, this compound can undergo intramolecular cyclization to form naphthostyril , a lactam structure. This reaction is analogous to methods described for 8-amino-1-naphthoic acid, where heating with hydrochloric acid induces cyclization . The process highlights the compound’s potential as a precursor to heterocyclic systems.

Table 2: Cyclization Conditions

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | HCl, heat | Naphthostyril derivative |

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. For example:

-

Acylation : Reaction with acyl chlorides forms acylated derivatives, enhancing lipophilicity for biological studies .

-

Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups, modifying electronic properties .

These reactions are foundational for developing fluorescent probes or pharmacological agents, as demonstrated in studies on structurally related 2-naphthoic acid scaffolds .

Enzyme-Catalyzed Methylation

While direct methylation of this compound is not explicitly documented, enzymatic O-methylation of analogous naphthoic acids has been reported. The enzyme NcsB1 catalyzes the transfer of methyl groups from S-adenosylmethionine (AdoMet) to hydroxylated naphthoic acids . Though this compound lacks a hydroxyl group, this illustrates potential strategies for functionalizing related scaffolds.

Table 3: Enzymatic Methylation Parameters (Analogous System)

| Enzyme | Substrate | Methyl Donor | Product | Reference |

|---|---|---|---|---|

| NcsB1 | Hydroxynaphthoic acid | AdoMet | O-Methyl derivative |

Amide Bond Formation

The carboxylic acid group facilitates amide coupling reactions. For instance, activation with carbodiimides (e.g., DCC) allows conjugation with amines, generating stable amide bonds. This reaction is pivotal in synthesizing naphthoquinone-amino acid hybrids, as seen in studies targeting proteasome inhibition .

Oxidation and Reduction Pathways

Although not directly observed in the reviewed sources, the naphthalene backbone and amino group are theoretically susceptible to:

-

Oxidation : Potential formation of quinones under strong oxidizing conditions.

-

Reduction : Conversion of the amino group to other nitrogenous species (e.g., nitro or hydroxylamine derivatives).

Experimental validation of these pathways would require further investigation.

科学的研究の応用

Table 1: Synthesis Methods for 8-Amino-2-naphthoic Acid

| Method | Description |

|---|---|

| Bucherer Reaction | Treatment of naphthalene derivatives with sodium nitrite and acetic acid |

| Smidt Reaction | Reaction of naphthoic acid with ammonia and carbon dioxide under pressure |

Chemistry

This compound serves as a building block for the synthesis of various organic compounds, including dyes and fluorescent probes. Its ability to participate in chemical reactions due to its functional groups allows for the creation of complex molecules used in various applications.

Biology

In biological research, this compound is employed to develop fluorescent probes for detecting specific biomolecules. Its structure allows it to interact with biological targets, making it useful in imaging and diagnostic applications.

Medicine

Pharmacological Studies : The compound has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Properties : Research shows that it can induce apoptosis in various cancer cell lines by inhibiting topoisomerase II, disrupting DNA replication.

Table 2: Biological Activities of this compound

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The mechanism involved inhibition of topoisomerase II, leading to DNA damage and cell death. This finding highlights its potential as a candidate for cancer therapeutics.

Case Study 2: Anti-inflammatory Properties

Research involving animal models showed that administration of this compound resulted in reduced inflammation through the inhibition of pro-inflammatory cytokines. This suggests its applicability in treating conditions such as arthritis or other inflammatory diseases.

作用機序

The mechanism of action of 8-amino-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a fluorescent probe by reacting with specific anions, leading to fluorescence emission . In medicinal applications, its anticancer properties are attributed to its ability to interfere with cellular pathways involved in cancer cell proliferation .

類似化合物との比較

8-Amino-2-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

3-Amino-2-naphthoic acid: Similar structure but with the amino group at a different position.

2-Naphthoic acid: Lacks the amino group, containing only the carboxylic acid group.

Uniqueness: 8-Amino-2-naphthoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds .

生物活性

8-Amino-2-naphthoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is a derivative of naphthalene with an amino group at the 8-position. It has been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its structural features contribute to its interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to interact with G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, suggests its potential role in inflammatory conditions .

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and prevent oxidative stress. In vitro studies have demonstrated that it can protect cells from oxidative damage, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress .

3. Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells. The mechanism appears to involve the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

- GPCR Modulation: Interaction with GPCRs like P2Y14 influences inflammatory responses and cellular signaling pathways.

- Topoisomerase Inhibition: By inhibiting topoisomerase II, the compound disrupts DNA replication in cancer cells, promoting apoptosis.

- Antioxidant Action: Its ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound to mice with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its therapeutic potential in treating inflammatory diseases.

Case Study 2: Anticancer Activity Against MDA-MB-231 Cells

A series of experiments evaluated the cytotoxic effects of this compound on MDA-MB-231 cells using MTT assays. The compound demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin, suggesting it may be a more effective agent against certain cancer types .

Data Table: Biological Activity Summary

特性

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。